Optimized Lipophilicity Profile of 4-(Fluoromethyl)pyridine Versus Non-Fluorinated and Chlorinated Analogs
4-(Fluoromethyl)pyridine exhibits a calculated LogP value of approximately 1.55 , which is strategically higher than the LogP of 4-methylpyridine (1.22-1.39) [1] and lower than that of 4-(chloromethyl)pyridine (1.82) [2]. This positions the compound in a favorable lipophilicity range (1-3) for balancing membrane permeability and aqueous solubility, a critical factor in drug discovery [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.55 (calculated) |
| Comparator Or Baseline | 4-Methylpyridine: 1.22-1.39; 4-(Chloromethyl)pyridine: 1.82 |
| Quantified Difference | ΔLogP ≈ +0.2 to -0.3 vs comparators |
| Conditions | In silico calculation (Chemsrc, Molbase) |
Why This Matters
Lipophilicity directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, making 4-(fluoromethyl)pyridine a more balanced starting point for lead optimization compared to more polar or lipophilic analogs.
- [1] Chemsrc. (2021). 4-Picoline. Retrieved April 18, 2026, from https://m.chemsrc.com/en/cas/108-89-4_891474.html View Source
- [2] Molbase. (n.d.). 4-(Chloromethyl)pyridine. Retrieved April 18, 2026, from https://qiye.molbase.cn/30897-4-Chloromethylpyridine.html View Source
- [3] Kuujia. (n.d.). Pyridine, 4-(fluoromethyl)-. Retrieved April 18, 2026, from https://www.kuujia.com/cas-82878-59-9.html View Source
